Kwakhurin
Description
Properties
CAS No. |
111922-23-7 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.38 |
Synonyms |
7,2',4'-Trihydroxy-5'-methoxy-6'-prenylisoflavone; 3-[4,6-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Origin, Isolation, and Advanced Production Methodologies of Kwakhurin
Natural Occurrence and Botanical Sources
Kwakhurin is a naturally occurring isoflavonoid (B1168493), a class of secondary metabolites found predominantly in plants.
Pueraria mirifica, a plant native to Thailand and other parts of Southeast Asia, is the primary known biosource of this compound. ebi.ac.ukresearchgate.net This plant, also known as White Kwao Krua, has a history of use in traditional medicine. researchgate.netjst.go.jp this compound is considered one of the characteristic isoflavonoids produced in the tuberous roots of Pueraria candollei var. mirifica. ebi.ac.ukresearchgate.net Alongside other phytoestrogens like miroestrol (B191886) and deoxymiroestrol (B1240681), this compound is a key component contributing to the plant's biochemical profile. researchgate.netresearchgate.net
The presence of this compound is a significant factor in distinguishing Pueraria mirifica from related Pueraria species and other plants, such as Butea superba (Red Kwao Krua). jst.go.jpnih.gov While Pueraria mirifica is rich in phytoestrogenic isoflavonoids like this compound, Butea superba contains flavonoids with different biological activities. nih.gov Analytical methods, such as immunochromatographic assays (ICA) and high-performance liquid chromatography (HPLC), have been developed and validated for the detection and quantification of this compound, enabling the identification of authentic Pueraria mirifica raw materials and products. researchgate.netnih.gov The distinct chromatographic patterns and the specific presence of compounds like this compound serve as markers for chemodiscrimination. jst.go.jp
Pueraria mirifica (Airy Shaw & Suvat.) Niyomdham as the Primary Biosource
Advanced Isolation and Purification Techniques from Natural Matrices
The isolation and purification of this compound from the complex matrix of Pueraria mirifica roots require advanced techniques to obtain the compound in sufficient purity for research and standardization. Extraction is the initial step, aiming to recover the target compounds from the plant material. hilarispublisher.commdpi.com Various organic solvents, including ethanol, have been explored for the efficient extraction of phytoestrogens from Pueraria mirifica. researchgate.net
Following extraction, chromatographic methods are commonly employed for purification. Techniques such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are fundamental in natural product isolation. hilarispublisher.comedubirdie.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica gel column chromatography, for instance, has been used in the purification process of synthetic intermediates related to this compound synthesis. jst.go.jp Advanced techniques like high-speed countercurrent chromatography (HSCCC) and supercritical fluid extraction (SFE) are also utilized for the isolation and purification of natural products, offering advantages in efficiency and purity. hilarispublisher.commdpi.comedubirdie.com The selection of specific techniques and solvent systems is crucial for effectively isolating this compound from other co-occurring compounds, including other isoflavonoids, coumestans, and chromenes present in Pueraria mirifica. researchgate.netnih.gov
Chemical Synthesis Pathways and Strategies for this compound
Given the specific structural features of this compound, chemical synthesis provides an alternative or complementary route to obtaining the compound, particularly for research purposes or when natural abundance is limited.
Total synthesis involves the de novo construction of a complex molecule from simpler, readily available precursors. The total synthesis of isoflavonoids, including this compound, often involves strategies to assemble the characteristic chromen-4-one skeleton and introduce the specific substituents at the correct positions. rsc.org Early approaches to the synthesis of related phytoestrogens like miroestrol highlighted the complexities involved in constructing these molecules with control over stereochemistry and structural isomers. jst.go.jp
The first total synthesis of this compound has been reported, contributing to the development of efficient synthetic routes for phytoestrogenic isoflavones. ebi.ac.ukrsc.org These synthetic pathways often involve multiple steps and strategic reactions to build the isoflavone (B191592) core and append the prenyl and hydroxyl/methoxy (B1213986) groups characteristic of this compound. ebi.ac.ukrsc.org
Optimization of Synthetic Routes for Enhanced Yield and Reduced Steps
The synthesis of the isoflavone skeleton of this compound has involved reactions such as the Suzuki-Miyaura coupling. ebi.ac.uknih.govrsc.orgjst.go.jp This coupling reaction has been utilized in the construction of the isoflavone framework from a bromochromone and an arylboronic acid. ebi.ac.uknih.govrsc.orgjst.go.jp Baeyer-Villiger oxidation has also been employed in synthetic pathways to convert a formyl group to a hydroxyl group. jst.go.jp Claisen rearrangement has been used to introduce the prenyl group in high yield in some synthetic strategies. ebi.ac.uknih.govrsc.org
Research into optimizing synthetic routes for other compounds, such as chromone-2-carboxylic acids, has explored parameters like the type and amount of base, solvent, temperature, and reaction time, leading to improved yields. mdpi.com While these examples are not specific to this compound, they illustrate general approaches used in optimizing synthetic organic reactions. Computer-aided retrosynthesis and flow chemistry have also been explored for optimizing synthetic pathways for active pharmaceutical ingredients, demonstrating potential for enhanced yields and reduced environmental impact. lboro.ac.uk
Data on the comparison of synthetic routes for this compound highlights the advancements made:
| Synthetic Route | Number of Steps | Yield (from compound 3) |
| Reported Method | 5 | 33% |
| Revised Method | 3 | 57% |
Synthesis of this compound Derivatives and Structural Analogues
The synthesis of this compound derivatives and structural analogues is an area of ongoing research, often aimed at exploring compounds with similar structural features or potential biological activities. This compound itself is an isoflavonoid, a class of phenolic compounds with diverse structures. rsc.orgctdbase.org The synthesis of isoflavonoids and their derivatives is of interest due to their biological activities. rsc.org
Synthetic strategies for isoflavonoids, which can be applied to the synthesis of this compound analogues, include classical condensations, rearrangements, metal-catalyzed cross-coupling reactions, and transformations facilitated by direct C-H activation. rsc.org The Suzuki-Miyaura reaction, for instance, has been successfully applied to the synthesis of isoflavones and allows for the introduction of various substituents by coupling 3-halochromones with different boronic acids. rsc.orgmdpi.com This versatility makes it a valuable tool for generating libraries of novel compounds based on the isoflavone scaffold. mdpi.com
This compound hydrate (B1144303) is a related compound with a slightly different molecular formula (C₂₁H₂₂O₇) compared to this compound (C₂₁H₂₀O₆). nih.govuni.luuni.lu Its synthesis would involve modifications to the this compound synthetic route or a separate pathway.
Studies on the specificity of receptors developed for this compound, such as bioimprinted ovalbumin (biOVA), have shown some cross-reactivity with structurally related isoflavonoids like daidzein (B1669772) and genistein (B1671435). nih.gov This indicates that compounds with similar core structures can interact with binding sites designed for this compound, suggesting the potential for synthesizing analogues with modulated interactions.
While specific detailed synthetic procedures and research findings solely focused on the synthesis of a wide range of this compound derivatives were not extensively detailed in the search results, the general methodologies for isoflavone synthesis, including techniques like Suzuki-Miyaura coupling and Claisen rearrangement, provide a basis for the creation of such analogues. nih.govrsc.orgrsc.orgmdpi.com The structural features of this compound, including its isoflavone backbone, methoxy group, hydroxyl groups, and prenyl group, offer multiple sites for chemical modification to generate derivatives.
Analytical Chemistry and Standardization Research on Kwakhurin
Development of Advanced Quantification Methods
Accurate and reliable quantification of Kwakhurin is essential for quality control and research purposes. Several advanced analytical methods have been developed and applied for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly coupled with a UV detector (HPLC-UV), has been widely employed for the quantitative analysis of this compound and other isoflavonoids in P. candollei var. mirifica extracts ebi.ac.ukresearchgate.netscispace.comtandfonline.comwu.ac.thnih.govnih.govresearchgate.netpsu.ac.thasianpubs.org. This technique allows for the separation and detection of this compound from complex plant matrices.
HPLC methods for isoflavonoid (B1168493) analysis in P. candollei var. mirifica have utilized reversed-phase columns, such as XSelect® HSS C18 scispace.com. Mobile phases typically consist of mixtures of water and organic solvents, often with the addition of an acid modifier like formic acid to improve peak shape and separation scispace.com. For instance, one method used a gradient system with 0.1% formic acid in acetonitrile (B52724) (line A) and 0.1% formic acid in water (line B), with the percentage of A changing over time scispace.com. Analysis is commonly performed at a wavelength of 254 nm scispace.comresearchgate.net.
HPLC-UV has served as a comparative method for validating other analytical techniques like immunochromatographic assays (ICA) and enzyme-linked immunosorbent assays (ELISA) ebi.ac.ukresearchgate.netwu.ac.th. While HPLC provides quantitative data, it can be limited by lower sensitivity compared to some immunoassay methods and may face interference from other phytochemicals present in the extract wu.ac.th. Quantitative analysis of this compound by HPLC has been established for the standardization of Pueraria mirifica, sometimes using independent solvent systems tandfonline.comnih.gov. The amount of this compound in ethyl acetate (B1210297) extracts of P. mirifica has been estimated using HPLC, based on peak height and integral tandfonline.com.
Immunochromatographic Assay (ICA) Development and Validation
A gold nanoparticle-based immunochromatographic assay (ICA) has been specifically developed for the rapid detection of this compound in P. candollei var. mirifica ebi.ac.ukresearchgate.netwu.ac.thsemanticscholar.orgnih.gov. This assay is designed to provide a simple and quick method for identifying raw P. mirifica materials, helping to differentiate it from other Pueraria species and Butea superba ebi.ac.ukresearchgate.netwu.ac.thnih.gov.
The developed ICA underwent validation for parameters including sensitivity, accuracy, precision, and specificity ebi.ac.ukresearchgate.netwu.ac.th. The cutoff limit for this compound detection using this ICA was determined to be 160 ng/mL ebi.ac.ukresearchgate.netwu.ac.th. This cutoff was noted to be lower than the limit of detection achieved by some HPLC-UV methods ebi.ac.ukresearchgate.netwu.ac.th. The repeatability and reproducibility of the ICA preparation and assembly demonstrated high precision ebi.ac.ukresearchgate.netwu.ac.th. A key aspect of the ICA's utility is its high specificity for this compound, with cross-reactivity to related isoflavonoids reported to be less than 0.32% ebi.ac.ukresearchgate.netwu.ac.th. The assay also showed no false-positive or false-negative results when tested with other plant extracts ebi.ac.ukresearchgate.netwu.ac.th.
The ICA offers advantages such as simplicity, rapidity, and reduced requirement for large volumes of organic solvents compared to HPLC wu.ac.th.
Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies, including indirect competitive ELISA (icELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) methodologies, particularly indirect competitive ELISA (icELISA), have been developed for the quantitative analysis of this compound ebi.ac.ukresearchgate.netmdpi.comfishersci.canih.govmbrl.aenih.govnih.gov. These immunoassay techniques offer high sensitivity and specificity for target compounds.
An indirect competitive ELISA (icELISA) has been developed for the standardization of Pueraria candollei based on this compound ebi.ac.ukresearchgate.netmdpi.com. This method involves a competitive reaction between free this compound and this compound conjugated to a carrier protein (e.g., HSA) for binding sites on a specific antibody or receptor researchgate.netmdpi.com. Another approach, an MPs-based enzyme immunoassay (MPs-EIA), was developed using this compound-specific monoclonal antibodies and this compound-magnetic particles conjugates to enhance the solid phase surface area and reduce immunoreaction time researchgate.net.
Validation analyses for these ELISA methods have demonstrated their precision and accuracy for this compound quantification in P. candollei and its derived products ebi.ac.ukresearchgate.net. For the MPs-EIA, a detection range of 2.44 to 78.1 ng/mL was reported, with a limit of detection (LOD) of 1.90 ng/mL researchgate.net. An icELISA using a specific anti-Kwakhurin Fab fragment showed high specificity (cross-reactivities <0.03%) and sensitivity (LOD 8.16 ng/mL) researchgate.net. Another icELISA method using bioimprinted ovalbumin (biOVA) as a receptor reported an LOD of 4.0 µg/mL, while a competitive enzyme-linked bioimprinted-protein assay (cELBIA) using biOVA had an LOD of 2.5 µg/mL researchgate.netmdpi.comnih.gov.
These ELISA methods, particularly icELISA, are considered reliable for the quantitative analysis of this compound and can be applied to assure the quality of P. candollei-derived products researchgate.netmdpi.com.
Quantitative Nuclear Magnetic Resonance (qNMR) for Reagent Standardization
Quantitative Nuclear Magnetic Resonance (qNMR) has been utilized for determining the absolute purity of synthesized this compound ebi.ac.ukjst.go.jpjst.go.jpnih.gov. This technique is valuable for the standardization of this compound as a reference reagent, which is crucial for accurate quantification in various analytical methods.
A facile synthesis method for this compound has been developed, and the purity of the synthesized compound was determined using qNMR analysis ebi.ac.ukjst.go.jpjst.go.jpnih.gov. This research reported an absolute purity of 92.62 ± 0.12% for the synthesized this compound reagent as determined by qNMR ebi.ac.ukjst.go.jpjst.go.jpnih.gov. The use of qNMR for purity determination contributes to establishing reliable standards for the analysis of this compound in P. mirifica products jst.go.jp.
Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) for Isoflavone (B191592) Analysis
While Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) is a powerful technique for the comprehensive analysis of isoflavones, specific research detailing the application of UHPLC-Q-Orbitrap HRMS solely for the quantification of this compound was not prominently featured in the provided context. However, advanced mass spectrometry techniques coupled with UPLC have been used in the analysis of Pueraria mirifica constituents, such as the quantification of miroestrol (B191886) using single-reference UPLC/PDA/MS with relative molar sensitivities to this compound jst.go.jp. HPLC-UV systems are commonly used for isoflavone analysis in P. candollei var. mirifica extracts scispace.comnih.govresearchgate.netpsu.ac.thasianpubs.org. The application of high-resolution mass spectrometry like Orbitrap technology, when coupled with UHPLC, offers high sensitivity and selectivity for the identification and quantification of various isoflavonoids in complex samples.
Bioimprinting Techniques for this compound Receptor Development
Bioimprinting techniques have been explored as a strategy for developing specific receptors for this compound, which can then be utilized in analytical methods like ELISA researchgate.netmdpi.comfishersci.canih.govnih.govorcid.org. This approach aims to create biomolecules with tailored binding cavities for the target compound.
Bioimprinting has been successfully performed using proteins such as ovalbumin (OVA) to generate bioimprinted-OVA (biOVA) with binding cavities designed for this compound researchgate.netmdpi.comnih.gov. The process involves denaturing the protein under acidic conditions, allowing this compound to interact and act as a template for creating a specific binding site, followed by crosslinking to stabilize the new conformation, and finally removing the this compound template researchgate.netmdpi.com.
Characterization of biOVA by ELISA confirmed its function as a specific receptor for this compound researchgate.netmdpi.comnih.gov. This bioimprinted protein has been successfully applied in the development of quantitative analysis systems for this compound, including icELISA and a competitive enzyme-linked bioimprinted-protein assay (cELBIA) researchgate.netmdpi.commbrl.aenih.gov. These methods using biOVA have shown reliability for detecting this compound in P. candollei and its related products mdpi.com.
Role of this compound as a Chemical Marker for Botanical Authentication and Quality Control
Chemical markers play a vital role in establishing analytical methodologies for verifying the botanical sources of raw materials, extracts, and finished herbal products. They are also used to differentiate between unprocessed and processed plant extracts and to identify potential adulterants. nih.gov this compound, as a unique isoflavonoid produced in Pueraria candollei var. mirifica, serves as a characteristic marker compound for the standardization and quality control of products derived from this plant. researchgate.netresearchgate.netjst.go.jpnih.gov
The use of characteristic marker compounds like this compound, along with others such as miroestrol and deoxymiroestrol (B1240681), is essential for maintaining the quality of "Kwao Keur" products. researchgate.netjst.go.jp this compound's presence and concentration can help confirm the identity of Pueraria candollei var. mirifica and distinguish it from other species that may be used as substitutes or adulterants. wu.ac.thnih.gov Simple analytical methods for the identification and differentiation of Pueraria mirifica from red Kwao Krua and other Pueraria species have been developed using this compound as a target. wu.ac.thnih.gov
Chemical fingerprinting, which indicates the presence of multiple biochemical markers within a sample, is a standard approach for species authentication and quality control of herbal products. myfoodresearch.com While multi-molecular fingerprints provide comprehensive information, the identification of predominant metabolites or marker compounds like this compound is a more straightforward initial step. frontiersin.org The determination of this compound content is a key aspect of quality control for Pueraria mirifica-derived health products. researchgate.net
Comparative Analytical Methodologies for this compound Determination
Various analytical methodologies have been developed and compared for the determination of this compound in Pueraria candollei and its derived products, aiming for sensitivity, accuracy, precision, and specificity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis and standardization of "Kwao Keur," including the determination of this compound. researchgate.nettandfonline.comebi.ac.uknih.gov HPLC analysis of this compound has been established using independent solvent systems. researchgate.nettandfonline.comebi.ac.uk
Enzyme-linked immunosorbent assays (ELISA) have also been developed for the quantitative analysis of this compound. An indirect competitive ELISA (icELISA) using a monoclonal antibody (MAb) has shown high sensitivity for this compound detection, with a limit of detection (LOD) of 1.1 ng/mL. nih.gov Another icELISA using a recombinant antigen-binding fragment (Fab) antibody was reported to have a selectivity and sensitivity for this compound with an LOD of 8.16 ng/mL. wu.ac.th Microparticle-based enzyme immunoassays (MPs-EIA) have also been developed, capable of determining this compound concentrations in the range of 2.44 to 78.1 ng/mL with an LOD of 1.90 ng/mL. researchgate.net These immunoassay methods have demonstrated acceptable precision and accuracy for this compound analysis. researchgate.net
A gold nanoparticle-based immunochromatographic assay (ICA) has been developed as a simple analytical method for the detection of this compound and for distinguishing Pueraria mirifica from other Pueraria species and Butea superba. wu.ac.thnih.govresearchgate.net This ICA method has a cutoff limit of this compound detection at 160 ng/mL. wu.ac.thnih.gov While the sensitivity of this ICA was reported to be lower than that of HPLC-UV and icELISA, its simplicity makes it applicable for the identification of raw Pueraria mirifica materials in industrial and agricultural settings. wu.ac.thnih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) analysis has been employed to determine the absolute purity of synthesized this compound, establishing its purity at 92.62 ± 0.12% for use as a standardization reagent. researchgate.netjst.go.jpnih.govjst.go.jp
Ultra-Performance Liquid Chromatography (UPLC) coupled with PDA and Mass Spectrometry (MS) (UPLC/PDA/MS) has been used for the quantitative analysis of miroestrol in Pueraria mirifica using this compound as a reference standard based on relative molar sensitivity (RMS). researchgate.netresearchgate.netjst.go.jpnih.gov This method, using this compound as a reference, has been shown to be accurate for routine monitoring of miroestrol content for quality control. researchgate.netresearchgate.netjst.go.jpnih.gov The linearity of the calibration curve for this compound using LC/PDA data was reported to be linear in the range of 0.1–100 µg/mL with a limit of quantification (LOQ) of 0.013 µg/mL. jst.go.jp
Comparative studies have evaluated the performance of these methods. For instance, the ICA method for this compound detection was compared with HPLC-UV, showing a lower cutoff limit for ICA. wu.ac.thnih.govresearchgate.net The sensitivity of the developed icELISA and cELBIA using bioimprinted ovalbumin (biOVA) was found to be lower compared to an icELISA using a specific monoclonal antibody (MAb 11F), which had an LOD of 1.1 ng/mL. nih.gov However, the biOVA-based methods were considered reliable as the measured this compound amounts were close to those determined by the MAb 11F-based icELISA. nih.gov
The choice of analytical method depends on the specific application, whether it is high-throughput screening for authentication (like ICA) or precise quantitative analysis for standardization (like HPLC, UPLC/PDA/MS, or ELISA).
Here is a summary of some reported analytical methods and their performance characteristics for this compound determination:
| Method | Detection Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Specificity/Cross-Reactivity | Application | Source |
| icELISA (using MAb 11F) | 1.53 - 48.8 ng/mL | 1.13 ng/mL | - | High | Standardization of P. candollei materials | ebi.ac.uk |
| icELISA (using biOVA) | 4.7 - 75.0 µg/mL | 4.0 µg/mL | - | Recognizes other isoflavonoids | Quantitative analysis in P. candollei products | nih.gov |
| cELBIA (using biOVA) | 3.9 - 62.5 µg/mL | 2.5 µg/mL | - | Recognizes other isoflavonoids | Quantitative analysis in P. candollei products | nih.gov |
| MPs-EIA | 2.44 - 78.1 ng/mL | 1.90 ng/mL | - | - | Quantitative analysis in P. candollei products | researchgate.net |
| ICA (Gold nanoparticle-based) | Cutoff: 160 ng/mL | - | - | Low cross-reactivity (<0.32%) | Identification/Differentiation of P. mirifica | wu.ac.thnih.gov |
| HPLC-UV | - | 0.93 µg/mL | - | - | Quantitative analysis, Standardization | wu.ac.th |
| LC/PDA (Calibration Curve) | 0.1 - 100 µg/mL | - | 0.013 µg/mL | - | Quantitative analysis of KWA content | jst.go.jp |
| UPLC/PDA/MS (using RMS) | - | - | - | - | Miroestrol quantification using KWA as reference | researchgate.netresearchgate.netjst.go.jpnih.gov |
| qNMR | - | - | - | - | Determination of absolute purity of KWA standard | researchgate.netjst.go.jpnih.govjst.go.jp |
Pre Clinical Biological Activities and Mechanistic Investigations of Kwakhurin
Phytoestrogenic Receptor Binding Studies
Phytoestrogens, including isoflavonoids like Kwakhurin, are plant-derived compounds that can interact with estrogen receptors (ERs). ctdbase.orgnih.gov These interactions can lead to estrogenic or anti-estrogenic effects depending on the specific compound, concentration, and cellular context.
Studies using MCF-7 human breast cancer cells, which are estrogen-responsive and express estrogen receptors, have been instrumental in evaluating the estrogenic activity of this compound. cabidigitallibrary.orgnih.gov MCF-7 cells are known to proliferate in response to estrogen. nih.govfrontiersin.org
This compound has been observed to exhibit moderate estrogenic activity in MCF-7 cells. regulations.govcabidigitallibrary.org This activity is often assessed by measuring the compound's ability to stimulate cell proliferation or induce the expression of estrogen-responsive genes. cabidigitallibrary.orgresearchgate.net
The estrogenic activity of this compound has been compared to that of other isoflavonoids found in Pueraria mirifica and other sources. In some comparative studies using MCF-7 cells, this compound showed moderate activity, comparable to that of daidzein (B1669772). regulations.govcabidigitallibrary.org Other isoflavonoids like genistein (B1671435) and coumestrol (B1669458) have demonstrated significantly stronger activity than daidzein and this compound in certain assays. regulations.gov
The relative estrogenic potency of various phytoestrogens from Pueraria mirifica can vary. For instance, deoxymiroestrol (B1240681) has been reported to exhibit substantially stronger estrogenic activity compared to miroestrol (B191886), coumestrol, genistein, and daidzein in MCF-7 cell systems. mdpi.com
The following table summarizes the comparative estrogenic activity based on some pre-clinical findings:
| Compound | Estrogenic Activity (Relative to Daidzein) | Reference |
| This compound | Moderate (Comparable to Daidzein) | regulations.govcabidigitallibrary.org |
| Daidzein | Moderate | regulations.govcabidigitallibrary.org |
| Genistein | Higher than Daidzein and this compound | regulations.gov |
| Coumestrol | Higher than Daidzein and this compound | regulations.gov |
| Deoxymiroestrol | Significantly higher than Daidzein, Genistein, Coumestrol, and Miroestrol | mdpi.com |
Estrogen Receptor Agonism in in vitro Cell Models (e.g., MCF-7 Human Breast Cancer Cells)
Cellular and Molecular Activity Profiling
The interaction of this compound with estrogen receptors leads to downstream cellular and molecular effects, particularly in estrogen-responsive cells.
As a phytoestrogen with agonist activity on estrogen receptors, this compound can modulate the proliferation of estrogen-responsive cell lines, such as MCF-7 cells. ctdbase.orgcabidigitallibrary.orgfrontiersin.orgnih.govnih.gov In these cell lines, estrogen receptor activation typically promotes cell growth. nih.govnih.gov Moderate activity of this compound in stimulating the proliferation of MCF-7 cells has been reported. cabidigitallibrary.org
The estrogenic effects of compounds like this compound are mediated through binding to intracellular estrogen receptors, primarily ERα and ERβ. bmbreports.orgwikipedia.orgfrontiersin.org Upon ligand binding, these receptors undergo conformational changes, dimerize, and translocate to the nucleus, where they can bind to estrogen response elements (EREs) on DNA to regulate gene transcription. bmbreports.orgwikipedia.orgnih.gov Estrogen receptors can also exert effects through non-genomic pathways. wikipedia.orgmdpi.com
While specific detailed mechanistic studies focusing solely on this compound are limited in the provided context, the general mechanisms of phytoestrogen action via ERs apply. Phytoestrogens can bind to both ERα and ERβ, and the differential binding affinity and subsequent activation of these receptor subtypes can lead to varied cellular responses. researchgate.netmdpi.com ERα is often associated with proliferative effects in breast cancer cells, while ERβ can have opposing or modulating effects. bmbreports.orgmdpi.com Studies on Pueraria mirifica extracts, which contain this compound, suggest binding to both ERα and ERβ, with some indication of stronger binding to ERβ. researchgate.netresearchgate.net
Modulation of Cellular Proliferation in Estrogen-Responsive Cell Lines
Investigation of Other Reported Biological Activities in Pre-clinical Models (e.g., Antioxidant, Antiproliferative Contributions as a Component of Pueraria mirifica Extracts)
Beyond its phytoestrogenic activity, this compound, as a component of Pueraria mirifica extracts, may contribute to other reported biological activities observed in pre-clinical models. Pueraria mirifica extracts have been investigated for various properties, including antioxidant and antiproliferative effects. chula.ac.thresearchgate.netresearchgate.net
Antioxidants are compounds that can neutralize free radicals and prevent oxidative damage. cancer.govmdpi.comnih.gov While direct evidence for the antioxidant activity of isolated this compound is not explicitly detailed in the provided search results, isoflavonoids in general can possess antioxidant properties. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. For isoflavonoids like this compound, which exhibit various biological effects, including estrogenic activity, SAR investigations aim to identify key structural features responsible for their observed effects and to guide the design of analogues with potentially improved or altered activities biogem.itresearchgate.net.
This compound is a prenylated isoflavonoid (B1168493) isolated from Pueraria mirifica. Its structure is characterized as a 7-hydroxyisoflavone (B191432) with additional hydroxyl groups at positions 4' and 6', a methoxy (B1213986) group at position 3', and a prenyl group at position 2' nih.govuni.lu. The presence and position of these functional groups, as well as the isoflavone (B191592) backbone, are crucial determinants of its interaction with biological targets, particularly estrogen receptors (ERs). Isoflavones, as a class, are known to interact with ERα and ERβ, often exhibiting differential binding affinities and activation profiles researchgate.netctdbase.org.
Studies investigating the estrogen receptor activity of (iso)flavonoids have highlighted the importance of several structural aspects, including prenylation, the saturation status of the C-ring, and the pattern of hydroxyl substitution researchgate.net. For instance, the prenylation of the isoflavone daidzein to form this compound has been reported to result in stronger agonistic activity towards estrogen receptors compared to daidzein researchgate.net. However, it is important to note that this compound also possesses additional hydroxyl and methyl groups compared to daidzein, suggesting that the observed increase in activity is likely a result of the combined effects of these structural modifications, not solely prenylation researchgate.net.
While comprehensive, detailed SAR studies specifically focused on a wide range of this compound analogues are not extensively documented in the immediately available literature, the existing information suggests that modifications to the prenyl group, the position and number of hydroxyl and methoxy groups on both the A and B rings, and alterations to the isoflavone core structure would likely impact its biological activities, including its estrogenic potential. The affinity and mode of action (agonistic or antagonistic) at ERα and ERβ are particularly sensitive to these structural variations researchgate.net.
Further detailed SAR investigations involving systematic synthesis and evaluation of this compound analogues with specific structural modifications are necessary to fully elucidate the precise contribution of each functional group and structural feature to its various preclinical biological activities. Such studies would provide valuable insights for the rational design of novel compounds with tailored pharmacological profiles.
| Structural Feature | Location in this compound | Observed/Inferred Impact on Activity (Based on Available Data) |
| Isoflavone Backbone | Core Structure | Essential for classification as isoflavonoid and ER interaction |
| Hydroxyl Group | Position 7 | Common feature in active isoflavones, contributes to polarity and binding |
| Hydroxyl Group | Position 4' | Contributes to polarity and potential interactions |
| Hydroxyl Group | Position 6' | Contributes to polarity and potential interactions |
| Methoxy Group | Position 3' | Influences polarity and binding interactions |
| Prenyl Group | Position 2' | Suggested to enhance agonistic activity compared to daidzein researchgate.net |
| Combined Substituent Pattern | A and B rings | Collectively determines binding affinity and mode of action at ERs researchgate.net |
Biosynthetic and Metabolic Pathway Research of Kwakhurin
Elucidation of Endogenous Biosynthetic Routes within Pueraria mirifica (as a Plant Secondary Metabolite)
Kwakhurin, like other isoflavonoids, is synthesized in plants as part of their secondary metabolism ebi.ac.ukwikipedia.org. Plant secondary metabolism involves complex pathways that produce a wide array of compounds not directly essential for basic growth and development but crucial for the plant's interaction with its environment, including defense and signaling wikipedia.orgnaist.jpnih.govresearchgate.net. Isoflavonoids, including this compound, are predominantly found in the Leguminosae family, to which Pueraria mirifica belongs ctdbase.orgrsc.org.
The biosynthesis of isoflavones generally proceeds through the phenylpropanoid pathway and the shikimate pathway, leading to the formation of chalcones, which are then isomerized to flavanones rsc.orgukm.my. A key step in isoflavone (B191592) biosynthesis is the 1,2-aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) skeleton, a reaction catalyzed by isoflavone synthase (IFS) rsc.orgukm.my. IFS is a cytochrome P450 monooxygenase and is considered a pivotal enzyme in this pathway in legumes ukm.my.
While the precise, step-by-step endogenous biosynthetic route specifically for this compound in Pueraria mirifica is not fully elucidated in the provided search results, the general pathway for isoflavone biosynthesis in legumes provides a strong framework. This compound's unique structural features, such as the prenyl group and specific hydroxylation and methoxylation patterns, suggest that further enzymatic modifications occur after the basic isoflavone skeleton is formed. These modifications likely involve prenyltransferases, hydroxylases (potentially other cytochrome P450 enzymes), and methyltransferases.
Research into the biosynthesis of isoflavonoids in Pueraria mirifica has involved studying key enzymes like isoflavone synthase (IFS) to potentially enhance the production of these compounds through metabolic engineering ukm.myukm.my. This indicates ongoing efforts to understand and manipulate the biosynthetic machinery within the plant.
Identification of Key Intermediates and Enzyme Systems Involved in this compound Biosynthesis
The biosynthesis of this compound in Pueraria mirifica involves a series of enzymatic reactions transforming primary metabolites into this complex secondary compound. Based on the general isoflavone biosynthetic pathway in legumes, key intermediates would include products from the shikimate and phenylpropanoid pathways, leading to chalcones and subsequently flavanones. The conversion of flavanones to isoflavones is mediated by isoflavone synthase (IFS) rsc.orgukm.my.
For this compound specifically, the presence of a prenyl group at the 2' position and hydroxyl/methoxy (B1213986) groups at 3', 4', 6', and 7 positions suggests the involvement of additional specialized enzymes. Prenylation is typically catalyzed by prenyltransferases. Hydroxylation and methoxylation reactions are often carried out by cytochrome P450 enzymes and methyltransferases, respectively. While specific enzymes responsible for these modifications in the this compound pathway within Pueraria mirifica are not explicitly detailed in the provided results, the involvement of such enzyme classes is highly probable based on the compound's structure and general plant secondary metabolism wikipedia.orgnaist.jp.
Studies on the synthesis of this compound, although often referring to chemical synthesis routes, can sometimes provide insights into the structural complexities and potential enzymatic steps involved in the natural biosynthesis nih.govjst.go.jp. For instance, the chemical synthesis often involves coupling reactions and functional group modifications that mirror the types of transformations performed by plant enzymes nih.govjst.go.jprsc.org.
Metabolic Transformations and Fate in Non-Human Biological Systems (Pre-clinical Pharmacological Context)
The metabolic fate of this compound in non-human biological systems is a crucial aspect in understanding its preclinical pharmacological profile. While direct studies specifically on this compound metabolism in non-human models are not extensively detailed in the provided search results, the metabolism of other isoflavonoids in preclinical models, particularly non-human primates and rodents, offers relevant insights.
Isoflavonoids, upon oral administration, undergo significant metabolic transformations, primarily in the intestine by gut microbiota and in the liver by host enzymes chula.ac.thresearchgate.net. These transformations can include deglycosylation, hydroxylation, methylation, and conjugation (e.g., glucuronidation and sulfation) chula.ac.thresearchgate.net. These metabolic processes can affect the bioavailability, activity, and excretion of the compounds.
Studies on the pharmacokinetics of puerarin (B1673276), another isoflavonoid (B1168493) found in Pueraria species, in female cynomolgus monkeys have shown that major metabolic pathways include hydroxylation and deglycosylation, with a negligible amount of the unchanged compound excreted in urine and feces chula.ac.thresearchgate.net. This suggests that this compound, being an isoflavonoid, is also likely to undergo extensive metabolism in non-human primates.
The low oral bioavailability of puerarin observed in non-human primates may be influenced by first-pass metabolism, primarily in enterocytes chula.ac.th. Species differences in drug metabolism are well-documented, and while non-human primates are often considered good models for human metabolism, variations exist chula.ac.thnih.govolink.com. For example, studies on amphetamine metabolism showed distinct differences in metabolic profiles across various species, including rhesus monkeys, rats, rabbits, mice, and guinea pigs nih.gov.
Given that this compound is a phytoestrogen, its interaction with estrogen receptors (ERs) and subsequent metabolic processing could be influenced by species-specific enzyme activities nih.govresearchgate.net. Research on the differential binding of Pueraria mirifica extracts with ERα and ERβ in vitro, even after metabolic activation with rat liver S9 fraction, indicates the importance of considering metabolic transformations when evaluating the biological activity of its components like this compound researchgate.net.
While specific metabolic pathways and metabolites of this compound in non-human systems require further dedicated research, the existing literature on the metabolism of other Pueraria isoflavonoids in preclinical models suggests that this compound is likely subject to significant biotransformation, impacting its systemic exposure and biological effects.
Advanced Research Directions and Future Perspectives on Kwakhurin
Exploration of Novel Synthetic Strategies for Sustainable Production
Development of More Sensitive and Specific Analytical Tools for Comprehensive Profiling
Accurate and sensitive analytical methods are crucial for the detection and quantification of Kwakhurin in P. candollei and its derived products, particularly for quality control and standardization. mdpi.comresearchgate.netebi.ac.ukjst.go.jpwu.ac.thnih.gov Several analytical techniques have been developed, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), enzyme-linked immunosorbent assays (ELISA), and immunochromatographic assays (ICA). researchgate.netwu.ac.thnih.govtandfonline.comresearchgate.netnih.gov Recent advancements include the development of indirect competitive ELISA (icELISA) and competitive enzyme-linked bioimprinted-protein assay (cELBIA) using bioimprinted ovalbumin (biOVA) as a specific receptor for this compound. mdpi.comnih.gov These methods offer varying levels of sensitivity, with icELISA using a monoclonal antibody showing a lower limit of detection compared to HPLC-UV and ICA. nih.govebi.ac.ukwu.ac.thnih.gov Future research directions involve developing even more sensitive and specific tools, potentially utilizing novel bioimprinting strategies or other advanced analytical platforms, for comprehensive profiling of this compound and related compounds in complex matrices. mdpi.comnih.gov Quantitative Nuclear Magnetic Resonance (qNMR) is also being explored for determining the absolute purity of this compound for use as a reference standard. researchgate.netjst.go.jp
Deepening Mechanistic Understanding of this compound's Phytoestrogenic Action at Molecular and Cellular Levels
This compound is recognized as a phytoestrogen, capable of mimicking the activity of estrogen by binding to estrogen receptors. nih.govbiosynth.comnih.gov While its phytoestrogenic activity has been observed, a deeper understanding of its precise molecular and cellular mechanisms of action is an important area for future research. nih.govnrct.go.thmiami.edu This includes investigating its binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ), the downstream signaling pathways activated upon binding, and the resulting cellular responses. miami.eduwikipedia.org Research into the effects of structural modifications, such as the presence of the prenyl group, on its agonistic or antagonistic activities is also relevant. nih.gov Computational studies, such as molecular docking simulations, could play a role in predicting and understanding these interactions. jst.go.jpmdpi.com
Applications in Biomarker Discovery and Natural Product Quality Assurance
This compound's unique presence in P. candollei var. mirifica makes it a valuable marker compound for the identification and standardization of this plant material. researchgate.netebi.ac.ukjst.go.jp The development of specific analytical methods like ICA and ELISA facilitates the quality control of P. mirifica products and helps differentiate it from other Pueraria species or potentially adulterant plants like Butea superba. researchgate.netmdpi.comwu.ac.thnih.gov Future research can further explore this compound as a biomarker not only for plant identification but potentially for assessing the biological activity or exposure to P. mirifica extracts. wu.ac.thyoutube.com This could involve studies correlating this compound levels in biological samples with specific physiological effects or using it as a marker in clinical studies.
Opportunities for Structure-Guided Analog Design and Discovery
Q & A
Q. What established protocols are recommended for synthesizing Kwakhurin in laboratory settings?
- Methodological Answer : Synthesis protocols for this compound should prioritize reproducibility. Begin by referencing peer-reviewed literature for validated methods (e.g., solvent systems, catalysts, and reaction temperatures). For example:
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Combine multiple techniques to confirm structural integrity:
- NMR : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to assign proton and carbon signals. Compare data with published spectra .
- MS : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches).
Discrepancies in spectral data should prompt re-isolation or computational validation (e.g., density functional theory) .
Q. How can researchers ensure the purity of this compound samples during isolation?
- Methodological Answer : Employ chromatographic techniques (HPLC, TLC) with orthogonal solvent systems. Quantify purity using:
- HPLC : ≥95% peak area at 254 nm .
- Melting Point Analysis : Compare with literature values (±2°C tolerance) .
Document all steps in supplementary materials to enable replication .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Address contradictions systematically:
Meta-Analysis : Aggregate data from multiple studies, noting variables like assay conditions (e.g., cell lines, dosage) .
Dose-Response Curves : Replicate experiments across independent labs to confirm EC₅₀/IC₅₀ values .
Statistical Validation : Apply ANOVA or Bayesian models to assess significance of conflicting results .
Publish negative findings to reduce publication bias .
Q. How to design experiments investigating this compound’s mechanism of action in cellular models?
- Methodological Answer : Use a hypothesis-driven approach:
Target Identification : Employ siRNA knockdown or CRISPR-Cas9 to validate candidate targets .
Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways .
Controls : Include vehicle-only and positive controls (e.g., known inhibitors) .
Pre-register experimental designs to enhance transparency .
Q. What computational approaches predict this compound’s pharmacokinetic properties?
- Methodological Answer : Validate predictions using multi-software consensus:
- ADMET Prediction : Tools like SwissADME or ADMETLab for absorption, distribution, and toxicity profiles .
- Molecular Docking : AutoDock Vina to simulate ligand-protein interactions (e.g., CYP450 enzymes) .
Cross-check results with in vitro assays (e.g., Caco-2 permeability) .
Literature and Collaboration
Q. What are best practices for conducting a literature review on this compound’s pharmacological profile?
- Methodological Answer : Follow systematic review guidelines:
Keyword Strategy : Use Boolean operators (e.g., "this compound AND (antioxidant OR anti-inflammatory)") across PubMed, SciFinder, and Web of Science .
Screening : Apply PRISMA flow diagrams to filter studies by relevance .
Critical Appraisal : Use CASP checklists to assess study quality .
Q. How can interdisciplinary collaboration enhance this compound research?
- Methodological Answer : Integrate expertise through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
